molecular formula C12H13BrN2 B15273231 3-Bromo-4-[(1-cyclopropylethyl)amino]benzonitrile

3-Bromo-4-[(1-cyclopropylethyl)amino]benzonitrile

Cat. No.: B15273231
M. Wt: 265.15 g/mol
InChI Key: HEYPBEDLSCODAH-UHFFFAOYSA-N
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Description

3-Bromo-4-[(1-cyclopropylethyl)amino]benzonitrile is a brominated benzonitrile derivative featuring a 1-cyclopropylethylamine substituent at the para position relative to the nitrile group. This compound is of interest in medicinal chemistry and materials science due to its structural complexity, which combines a reactive bromine atom, a polar nitrile group, and a cyclopropane-containing amine moiety.

Properties

Molecular Formula

C12H13BrN2

Molecular Weight

265.15 g/mol

IUPAC Name

3-bromo-4-(1-cyclopropylethylamino)benzonitrile

InChI

InChI=1S/C12H13BrN2/c1-8(10-3-4-10)15-12-5-2-9(7-14)6-11(12)13/h2,5-6,8,10,15H,3-4H2,1H3

InChI Key

HEYPBEDLSCODAH-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)NC2=C(C=C(C=C2)C#N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-[(1-cyclopropylethyl)amino]benzonitrile typically involves the following steps:

    Amination: The attachment of the cyclopropylethylamino group to the benzene ring.

    Nitrile Formation:

These reactions are carried out under controlled conditions, often involving specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-[(1-cyclopropylethyl)amino]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromo-4-[(1-cyclopropylethyl)amino]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-[(1-cyclopropylethyl)amino]benzonitrile involves its interaction with specific molecular targets. The bromine and nitrile groups can participate in various chemical interactions, while the cyclopropylethylamino group can influence the compound’s binding affinity and selectivity. These interactions can modulate biological pathways and lead to specific effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares 3-bromo-4-[(1-cyclopropylethyl)amino]benzonitrile with structurally related brominated benzonitriles, focusing on synthesis, physicochemical properties, and applications.

3-Bromo-4-(cyclopropylamino)benzonitrile

  • Structure: Differs by having a cyclopropylamino group instead of the 1-cyclopropylethylamine substituent.
  • Synthesis: Prepared via protection of 3-bromo-4-(cyclopropylamino)benzonitrile with methyl chloroformate, yielding 77% after silica gel chromatography .
  • Reactivity: The cyclopropylamino group enhances nucleophilicity, enabling further functionalization (e.g., Pd-catalyzed C-H activation) .
  • Applications : Serves as a precursor for palladium-catalyzed cyclopropane C-H functionalization in heterocycle synthesis .

3-Bromo-4-(bromomethyl)benzonitrile

  • Structure : Features a bromomethyl group at the para position.
  • Synthesis : Derived from 3-bromo-4-methylbenzonitrile via bromination (87% yield) .
  • Reactivity : The bromomethyl group undergoes nucleophilic substitution (e.g., hydrolysis to hydroxymethyl derivatives in 80% yield) .
  • Applications : Intermediate for synthesizing hydroxymethyl or polymerizable derivatives .

3-Bromo-4-(trifluoromethyl)benzonitrile

  • Structure : Substituted with a trifluoromethyl group.
  • Synthesis: Commercial availability noted (CAS RN 1212021-55-0, >97% purity) .
  • Physicochemical Properties : The CF₃ group increases lipophilicity (logP ~2.5 predicted), contrasting with the polar amine in the target compound.
  • Applications : Used in agrochemicals and pharmaceuticals for metabolic stability .

3-Bromo-4-(3-hydroxypropoxy)benzonitrile

  • Structure : Contains a 3-hydroxypropoxy ether linkage.
  • Synthesis: Prepared via Williamson ether synthesis (81% yield using 2-bromopropanol and K₂CO₃) .
  • Reactivity : The hydroxyl group allows conjugation or further oxidation.
  • Applications: Potential use in prodrug designs or polymer precursors .

4-(3-Bromo-4-methylphenoxy)benzonitrile

  • Structure: Phenoxy-linked benzonitrile with bromine and methyl groups.
  • Physicochemical Properties : Higher molecular weight (288.14 g/mol) compared to the target compound (~265 g/mol estimated) .
  • Applications : Explored in materials science for liquid crystal or ligand synthesis .

Comparative Data Table

Compound Name Substituent Molecular Weight (g/mol) Key Synthesis Step Yield Applications References
3-Bromo-4-[(1-cyclopropylethyl)amino]benzonitrile (1-cyclopropylethyl)amino ~265 (estimated) Alkylation of 3-bromo-4-aminobenzonitrile N/A Medicinal chemistry, kinase inhibitors
3-Bromo-4-(cyclopropylamino)benzonitrile Cyclopropylamino 250.01 Methyl chloroformate protection 77% C-H functionalization precursors
3-Bromo-4-(bromomethyl)benzonitrile Bromomethyl 274.94 Bromination of 3-bromo-4-methylbenzonitrile 87% Hydroxymethyl intermediates
3-Bromo-4-(trifluoromethyl)benzonitrile Trifluoromethyl 250.01 Commercial synthesis N/A Agrochemicals, drug discovery
3-Bromo-4-(3-hydroxypropoxy)benzonitrile 3-hydroxypropoxy 269.01 Williamson ether synthesis 81% Prodrugs, polymers
4-(3-Bromo-4-methylphenoxy)benzonitrile Phenoxy-methyl 288.14 SNAr reaction N/A Materials science

Key Research Findings

  • Reactivity Trends: Bromine at position 3 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while nitrile groups enable cyano-participating transformations .
  • Biological Relevance : Cyclopropane-containing amines are prioritized in drug design for their metabolic stability and conformational rigidity, as seen in ALK inhibitors .

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